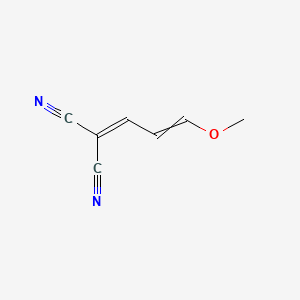

Propanedinitrile, (3-methoxy-2-propenylidene)-

Description

Properties

CAS No. |

52718-96-4 |

|---|---|

Molecular Formula |

C7H6N2O |

Molecular Weight |

134.14 g/mol |

IUPAC Name |

2-[(E)-3-methoxyprop-2-enylidene]propanedinitrile |

InChI |

InChI=1S/C7H6N2O/c1-10-4-2-3-7(5-8)6-9/h2-4H,1H3/b4-2+ |

InChI Key |

MALUIHGUZRXIGV-DUXPYHPUSA-N |

Isomeric SMILES |

CO/C=C/C=C(C#N)C#N |

Canonical SMILES |

COC=CC=C(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Catalytic Amination and Hydrogenation Strategies

The preparation of Propanedinitrile, (3-methoxy-2-propenylidene)-, often begins with precursors such as 3-methoxypropanol or related allylic alcohols. A patent by CN101328129A details a catalytic amination process using a Cu-Co/Al₂O₃-diatomite catalyst system. This method involves vapor-phase reactions under controlled pressures (0.3–1.5 MPa) and temperatures (120–220°C), achieving yields exceeding 70% through optimized ammonia and hydrogen molar ratios (4.0–10.0:1 and 0.5–5.0:1, respectively).

Key Reaction Parameters

| Parameter | Range | Optimal Value |

|---|---|---|

| Pressure | 0.3–1.5 MPa | 1.0 MPa |

| Temperature | 120–220°C | 180°C |

| Ammonia/Alcohol Ratio | 4.0–10.0:1 | 6.0:1 |

| Hydrogen/Alcohol Ratio | 0.5–5.0:1 | 2.5:1 |

| Catalyst Composition | Cu (5–25%), Co (5–30%) | Cu 15%, Co 20% |

The catalyst’s composition critically influences selectivity, with Ru (0.01–0.3%) and Cr (0.1–5.0%) additives suppressing byproducts like di-(3-methoxypropyl)amine . Post-reaction purification via fractional distillation under reduced pressure (10–50 mmHg) isolates the product at >98% purity .

Condensation Reactions with Malononitrile

Alternative routes employ condensation between methoxy-substituted aldehydes and malononitrile. For example, 3-methoxypropanal reacts with malononitrile in ethanol under acidic catalysis (e.g., piperidine or acetic acid), yielding the target compound via Knoevenagel condensation . This method, while simpler, requires stringent control of stoichiometry and temperature to avoid polymerization side reactions.

Optimized Condensation Conditions

-

Solvent : Anhydrous ethanol or tetrahydrofuran (THF)

-

Catalyst : 0.1–1.0 mol% piperidine

-

Temperature : 60–80°C

-

Reaction Time : 4–8 hours

The reaction’s progress is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization from hexane/ethyl acetate mixtures .

Palladium-Catalyzed Coupling for Structural Elaboration

Advanced synthetic routes integrate palladium-catalyzed cross-coupling to install the propenylidene moiety. A Heck coupling strategy, as reported in a University of Chicago dissertation , couples aryl halides with preformed enyne intermediates using Pd(TFA)₂ and BrettPhos ligands. This method enables precise stereocontrol, critical for pharmaceutical applications.

Representative Heck Coupling Protocol

-

Substrate : 3-Methoxypropenyl bromide

-

Coupling Partner : Malononitrile-derived enyne

-

Catalyst : Pd(TFA)₂ (5 mol%)

-

Ligand : BrettPhos (10 mol%)

-

Base : Cs₂CO₃ (2.0 equiv)

-

Solvent : 1,2-Dimethoxyethane (DME)

-

Temperature : 100°C, 12 hours

Side reactions, such as direct C3-Heck coupling, are mitigated by optimizing ligand ratios and solvent polarity .

Industrial-Scale Production and Purification

For industrial applications, continuous-flow reactors enhance throughput and reproducibility. The Cu-Co/Al₂O₃-diatomite catalyst system operates in fixed-bed reactors, achieving space velocities of 0.4–2.0 m³ alcohol/(hr·m³ catalyst). Closed-loop recycling of unreacted ammonia and 3-methoxypropanol minimizes waste, aligning with green chemistry principles.

Purification Workflow

-

Gas-Liquid Separation : Removes hydrogen and ammonia for reuse.

-

Fractional Distillation : Isolates Propanedinitrile, (3-methoxy-2-propenylidene)- at 98–99% purity.

-

Crystallization : Further purifies the product to >99.5% for pharmaceutical use .

Applications and Derivative Synthesis

Beyond its role in Gimeracil synthesis , this compound serves as a dienophile in Diels-Alder reactions to construct polycyclic nitriles. Fluorinated analogs, such as 2-(3-(3-Fluorophenyl)-2-methyl-2-propenylidene)malononitrile , are synthesized via analogous routes, highlighting the versatility of the core methodology.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (3-methoxy-2-propenylidene)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert it into simpler nitrile compounds or other reduced forms.

Substitution: The methoxy and propenylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of Propanedinitrile, (3-methoxy-2-propenylidene)- include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions of Propanedinitrile, (3-methoxy-2-propenylidene)- depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce simpler nitriles. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

Propanedinitrile, (3-methoxy-2-propenylidene)- serves as a crucial building block in organic synthesis. It enables the formation of more complex molecular structures through various chemical reactions such as oxidation, reduction, and substitution. The compound can be utilized to create derivatives that possess unique functional properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of malononitrile with methoxypropenylidene derivatives. The reaction conditions, including temperature and catalysts, are optimized to yield high purity products. Industrially, continuous flow reactors are employed for efficient large-scale production, ensuring precise control over reaction parameters.

Biological Applications

Biochemical Tool

Research has indicated that Propanedinitrile, (3-methoxy-2-propenylidene)- interacts with biological molecules, making it a valuable biochemical tool. Its interactions can influence various cellular functions and pathways, which is crucial for understanding its potential therapeutic effects.

Therapeutic Properties

The compound is under investigation for its potential therapeutic properties, particularly in drug discovery. Studies have shown that it may interact with specific biological targets, which could lead to the development of new medications.

Medical Applications

Drug Design and Development

In the realm of pharmacology, Propanedinitrile, (3-methoxy-2-propenylidene)- is being explored for its potential as a drug candidate due to its bioactive properties. Its ability to modulate biological pathways positions it as a candidate for treating various diseases .

Industrial Applications

Specialty Chemicals Production

The compound is used in the production of specialty chemicals and materials with unique properties. Its versatility allows it to be incorporated into various formulations that require specific chemical characteristics.

Case Study 1: Synthesis and Reactivity

A study demonstrated the successful synthesis of Propanedinitrile, (3-methoxy-2-propenylidene)- using malononitrile and methoxypropenylidene derivatives under optimized conditions. The resulting product exhibited high yield and purity, showcasing its potential for further chemical transformations.

Case Study 2: Biological Interactions

Research focusing on the interactions of Propanedinitrile, (3-methoxy-2-propenylidene)- with enzymes revealed significant insights into its mechanism of action. The study highlighted its role in influencing metabolic pathways and signal transduction processes in cellular systems .

Data Tables

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |

| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |

Mechanism of Action

The mechanism by which Propanedinitrile, (3-methoxy-2-propenylidene)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy and propenylidene groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of propanedinitrile derivatives, highlighting substituent variations and their implications:

Key Research Findings

Electronic and Reactivity Profiles

- Methoxy vs. Ethoxy Substituents : Propanedinitrile, (ethoxymethylene)- (CAS 123-06-8), exhibits a boiling point of 433.2 K , whereas the methoxy analog is expected to have slightly lower boiling points due to reduced alkyl chain length. The ethoxy derivative’s higher lipophilicity makes it a preferred intermediate in hydrophobic reactions .

- Chlorophenyl Derivatives: α-Chlorobencylidenemalononitrile (CAS 18270-61-6) demonstrates enhanced stability and rigidity due to the chloro-phenyl group, making it suitable for non-polar environments (e.g., lacrimators) .

Physicochemical and Thermodynamic Data

| Property | Propanedinitrile, (ethoxymethylene)- | α-Chlorobencylidenemalononitrile | Thiophene-Indole Hybrid |

|---|---|---|---|

| Molecular Weight (g/mol) | 122.12 | 208.6 | 412.54 |

| LogP (Calculated) | 0.5 | 2.8 (estimated) | 3.5 |

| Hydrogen Bond Acceptors | 3 | 2 | 4 |

| Applications | Chemical intermediate, dyes | Lacrimator, security | Optoelectronics, dyes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing (3-methoxy-2-propenylidene)propanedinitrile derivatives?

- Methodological Answer : Derivatives can be synthesized via Knoevenagel condensation, where malononitrile reacts with substituted aldehydes under basic conditions. For example, ethanol and piperidine at 0–5°C for 2 hours are used to form cyanoacetamide derivatives (e.g., 2-cyano-N-cyclohexyl-acetamide) . Optimize reaction parameters (temperature, solvent, catalyst) to enhance yield and purity.

Q. How should researchers safely handle (3-methoxy-2-propenylidene)propanedinitrile in laboratory settings?

- Methodological Answer : Use nitrile gloves and full-body chemical-resistant clothing (e.g., Tyvek suits) to prevent skin contact. For respiratory protection, employ P95 (US) or P1 (EU) particulate filters. Avoid drainage contamination and store in airtight containers under inert atmospheres .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolve molecular geometry using ORTEP-3 software to generate thermal ellipsoid plots .

- NMR : Analyze and spectra to confirm substituent positions and conjugation effects (e.g., methoxy group shifts at δ 3.8–4.0 ppm) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between computational and experimental molecular geometries?

- Methodological Answer : Compare torsion angles (e.g., N1–C1–C4–C5 = -0.5° vs. -177.3°) from X-ray structures with DFT-optimized models. Adjust computational parameters (basis sets, solvation models) to minimize RMSD values below 0.1 Å .

Q. What strategies address contradictory bioactivity results in thiazolidinone derivatives of propanedinitrile?

- Methodological Answer :

- Structural tweaks : Modify the thiazolidinone ring (e.g., phenyl vs. cyclohexyl substituents) to alter steric/electronic profiles.

- Assay validation : Replicate anti-tubercular activity tests under standardized MIC protocols to rule out false positives .

Q. How do non-covalent interactions influence the solid-state packing of this compound?

- Methodological Answer : Analyze C–H⋯N hydrogen bonds (2.8–3.0 Å) and π–π stacking (3.5 Å interplanar distance) via Mercury software. These interactions dictate crystal lattice stability and solubility behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.